An In-Depth Technical Guide to R-2-Tert-butyl piperazine: Physicochemical Properties and CAS Data
An In-Depth Technical Guide to R-2-Tert-butyl piperazine: Physicochemical Properties and CAS Data
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperazines
Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, prized for their ability to impart favorable pharmacokinetic properties and engage in critical molecular interactions with biological targets. The introduction of a chiral center, as seen in R-2-Tert-butyl piperazine, adds a layer of stereochemical complexity that is paramount in drug design. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, a thorough understanding of the specific properties of a single enantiomer, such as the (R)-isomer of 2-tert-butyl piperazine, is crucial for the development of safe and efficacious therapeutics.
This guide will focus specifically on the R-enantiomer, providing a detailed examination of its chemical identity, physical and chemical properties, and practical considerations for its synthesis and analysis.
Chemical Identity and CAS Data
Defining the precise chemical identity of a compound is the foundation of all scientific investigation. This section provides the available CAS (Chemical Abstracts Service) data for 2-tert-butyl piperazine and its related isomers. While a specific CAS number for the free base of (R)-2-tert-butylpiperazine is not readily found in public databases, the following identifiers for closely related compounds are crucial for sourcing and regulatory purposes.
| Compound Name | Isomer | CAS Number |
| 2-Tert-butyl piperazine | Racemate | 292063-44-6 |
| (S)-2-Tert-butyl piperazine | S-isomer | 502482-37-3 |
| tert-Butyl (R)-2-(tert-butyl)piperazine-1-carboxylate hydrochloride | R-isomer (N-Boc protected) | 1381958-53-7 |
It is important for researchers to verify the specific isomer and form (e.g., free base, salt, protected derivative) when sourcing this chemical.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. This section outlines the known and estimated properties of R-2-Tert-butyl piperazine. Where experimental data for the specific R-isomer is unavailable, data for the racemate or closely related analogs are provided as a scientifically grounded estimation.
Table of Physicochemical Properties:
| Property | Value (Estimated/Reported) | Source/Justification |
| Molecular Formula | C₈H₁₈N₂ | Based on chemical structure. |
| Molecular Weight | 142.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid (for related piperazine derivatives). | General observation for similar compounds. |
| Melting Point | Not available for the R-isomer. The related N-Boc protected (R)-1-N-Boc-2-methylpiperazine has a melting point of 34-36 °C[1]. | Data for a related chiral piperazine derivative suggests a relatively low melting point solid. |
| Boiling Point | Not available for the free base. The N-Boc protected tert-butyl (2R)-2-tert-butylpiperazine-1-carboxylate is predicted to have a boiling point of 309.2±17.0 °C[2]. | The high boiling point of the protected derivative is expected due to its larger size and the presence of the carbamate group. The free base will have a lower boiling point. |
| Solubility | Expected to be soluble in water and common organic solvents such as methanol and dichloromethane. The parent compound, piperazine, is freely soluble in water[3]. | The piperazine core imparts water solubility, while the tert-butyl group increases lipophilicity, suggesting solubility in a range of solvents. |
| pKa | Estimated pKa₁ ≈ 5.0-5.5 and pKa₂ ≈ 9.5-10.0. Piperazine has pKa values of 5.35 and 9.73[3][4][5]. 2-Methylpiperazine has a slightly lower first pKa and a similar second pKa[5]. The tert-butyl group is expected to have a minor electronic effect on the basicity of the nitrogen atoms. | The basicity of the two nitrogen atoms is a key feature of the piperazine ring. These estimated values are critical for understanding the ionization state of the molecule at physiological pH and for developing purification and formulation strategies.[3][4][5][6] |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure R-2-Tert-butyl piperazine is a key challenge for its application in drug development. The synthesis typically involves two main strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.
A common approach to chiral 2-substituted piperazines involves starting from optically pure amino acids. This method provides excellent stereochemical control. The general synthetic pathway can be outlined as follows:
Caption: General synthetic pathway to chiral 2-substituted piperazines.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (Conceptual)
For cases where a racemic mixture of 2-tert-butyl piperazine is synthesized, chiral resolution is a viable method to isolate the desired R-enantiomer. This technique relies on the formation of diastereomeric salts with a chiral resolving agent.
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Salt Formation: Dissolve the racemic 2-tert-butyl piperazine in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of a chiral acid (e.g., (R)-(-)-mandelic acid or (1R)-(-)-10-camphorsulfonic acid) in the same solvent.
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Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The less soluble salt will precipitate out of the solution. The choice of solvent is critical for achieving efficient separation.
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Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
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Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the enantiomerically enriched free base.
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Extraction: Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification and Analysis: Dry the organic extract, evaporate the solvent, and analyze the enantiomeric purity of the resulting (R)-2-tert-butyl piperazine using chiral HPLC.
Analytical Characterization
Confirmation of the structure and purity of R-2-Tert-butyl piperazine requires a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons and a prominent singlet for the nine protons of the tert-butyl group, typically in the range of 0.5-2.0 ppm[7]. The chemical shifts and coupling patterns of the piperazine protons will provide information about the conformation of the ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the piperazine ring and the tert-butyl group. The carbons of the tert-butyl group typically appear between 20 and 42 ppm[7].
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the secondary amine groups in the piperazine ring, typically in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Chromatographic Analysis: Enantiomeric Purity
Determining the enantiomeric purity is of utmost importance for a chiral compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose.
Caption: Workflow for Chiral HPLC Method Development and Analysis.
Typical Chiral HPLC Method Parameters (Starting Point):
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Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel®).
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the molecule.
Safety and Handling
-
Hazards: Piperazine and its derivatives can be corrosive and may cause severe skin burns and eye damage[8][9]. They can also be harmful if swallowed or inhaled and may cause allergic skin or respiratory reactions[8][9][10].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
R-2-Tert-butyl piperazine is a valuable chiral building block with significant potential in the development of new pharmaceuticals. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective use in research and drug discovery. This guide provides a foundational overview of these key aspects, offering a starting point for scientists and researchers working with this important molecule. As with any chemical, it is imperative to consult up-to-date safety information and employ appropriate laboratory practices when handling this compound.
References
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Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy. PMC. (URL: [Link])
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (URL: [Link])
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FT-IR spectrum of tert-butyl... ResearchGate. (URL: [Link])
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